5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring and a dimethylpyrimidin-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,5-dichloroaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-thiol
- 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-ol
Uniqueness
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the aromatic ring and the presence of the diazenyl group
Properties
CAS No. |
24749-08-4 |
---|---|
Molecular Formula |
C12H11Cl2N5 |
Molecular Weight |
296.15 g/mol |
IUPAC Name |
5-[(2,5-dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11Cl2N5/c1-6-11(7(2)17-12(15)16-6)19-18-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H2,15,16,17) |
InChI Key |
ZMBQOLCRKZBFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.